2-Cyclobutylamino-isonicotinic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylamino-isonicotinic acid methyl ester typically involves the esterification of 2-Cyclobutylaminoisonicotinic acid with methanol. This reaction can be catalyzed by acidic conditions, such as the presence of sulfuric acid or hydrochloric acid . The reaction is carried out at room temperature and involves the formation of a methyl ester from the carboxylic acid group of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane in methanol has been shown to be effective for the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylamino-isonicotinic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like palladium.
Major Products
Hydrolysis: 2-Cyclobutylaminoisonicotinic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutylamino-isonicotinic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylamino-isonicotinic acid methyl ester involves its interaction with specific molecular targets. For example, esters like this compound can act as substrates for esterases, enzymes that catalyze the hydrolysis of esters . The hydrolysis reaction leads to the formation of the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
2-Cyclobutylamino-isonicotinic acid methyl ester can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations.
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(cyclobutylamino)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-5-6-12-10(7-8)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUGADYBAQFZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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